molecular formula C11H12N4S B1447000 5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 790707-05-0

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1447000
M. Wt: 232.31 g/mol
InChI Key: QGRFIFYWZXQQJX-UHFFFAOYSA-N
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Description

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine, commonly referred to as CPM-MTA, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a molecular weight of 229.3 g/mol and a melting point of 115-116°C. CPM-MTA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

Pyrido[2,3-d]pyrimidines are important in medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .

Methods of Application or Experimental Procedures

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Results or Outcomes

The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Summary of the Application

Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .

Methods of Application or Experimental Procedures

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Results or Outcomes

The synthesis of these derivatives could potentially lead to the development of new drugs with a wide range of biological activities .

Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives

Summary of the Application

Pyrimidino[4,5-d][1,3]oxazines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .

Methods of Application or Experimental Procedures

Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrimidino[4,5-d][1,3]oxazine derivatives .

Results or Outcomes

Synthesis of Pyrrolo[2,3-d]Pyrimidines

Summary of the Application

Pyrrolo[2,3-d]pyrimidines show pronounced cytotoxic activity . As a result of this activity and the unique stability of the base-sugar bond to enzymatic and in vitro acid, they attract considerable attention due to their high potential for application in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of pyrrolo[2,3-d]pyrimidines involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

properties

IUPAC Name

5-(2-cyclopropylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-6-9(16-11(12)14-6)8-4-5-13-10(15-8)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRFIFYWZXQQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine
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5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine

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